2-Hydroxy-3-methylpentanoic acid

Catalog No.
S561172
CAS No.
488-15-3
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methylpentanoic acid

CAS Number

488-15-3

Product Name

2-Hydroxy-3-methylpentanoic acid

IUPAC Name

2-hydroxy-3-methylpentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)

InChI Key

RILPIWOPNGRASR-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)O)O

Synonyms

2-hydroxy-3-methylpentanoic acid, 2-hydroxy-3-methylvaleric acid, 2-hydroxy-3-methylvaleric acid, calcium salt, (2:1), (S-(R*,R*))-isomer, 2-hydroxy-3-methylvaleric acid, monosodium salt, (S-(R*,R*))-isomer, alpha-hydroxy-3-methylpentanoic acid

Canonical SMILES

CCC(C)C(C(=O)O)O

The exact mass of the compound 2-Hydroxy-3-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-3-methylpentanoic acid (CAS 488-15-3), commonly known as isoleucic acid, is a branched-chain alpha-hydroxy acid (AHA) characterized by a sec-butyl side chain and two chiral centers. In industrial and laboratory procurement, it is primarily sourced as a specialized chiral precursor for the total synthesis of complex macrocyclic depsipeptides (such as aurilides and odoamides) and as a high-purity analytical standard for clinical metabolomics. Unlike unhindered AHAs, its specific steric profile dictates the three-dimensional conformation of 26-membered macrocycles, making it an irreplaceable structural determinant in active pharmaceutical ingredients (APIs). Furthermore, its distinct mass spectrometric fragmentation and chromatographic retention properties make it a critical baseline material for quantifying branched-chain amino acid (BCAA) degradation pathways, particularly in the diagnosis of Maple Syrup Urine Disease (MSUD) [1].

Generic substitution of 2-hydroxy-3-methylpentanoic acid with closely related in-class alternatives, such as leucic acid (2-hydroxy-4-methylpentanoic acid) or valic acid, results in catastrophic failures in both biological efficacy and analytical resolution. In API synthesis, replacing the sec-butyl group with an isobutyl group (leucic acid) fundamentally alters the lipophilic surface and conformational lock of the resulting macrocycle, routinely causing a multi-hundred-fold drop in target binding affinity and cytotoxicity. In clinical diagnostics, substituting the standard fails because the isomers exhibit vastly different gas chromatography retention times; utilizing leucic acid as a proxy would cause a 3.0-minute peak shift, leading to severe signal overlap and false-positive diagnostic readouts in trace metabolic screening [1].

Chromatographic Resolution in Clinical Diagnostics

For clinical laboratories procuring standards for MSUD screening, absolute chromatographic resolution between branched-chain metabolites is mandatory. When derivatized via silylation (BSTFA/TMCS), 2-hydroxy-3-methylpentanoic acid elutes at 11.5 minutes, whereas its structural isomer leucic acid elutes at 8.5 minutes. This 3.0-minute baseline resolution ensures that isoleucine degradation can be quantified independently of leucine degradation without signal deconvolution [1].

Evidence DimensionGC-MS Retention Time
Target Compound Data2-Hydroxy-3-methylpentanoic acid (11.5 min)
Comparator Or BaselineLeucic acid (8.5 min)
Quantified Difference3.0-minute baseline separation
ConditionsGC-MS analysis of silylated extracts (BSTFA/TMCS)

Ensures absolute peak resolution for MSUD diagnostic standard procurement, eliminating false-positive overlap between leucine and isoleucine metabolites.

Stereospecific Cytotoxicity in Depsipeptide APIs

In the synthesis of aurilide-class depsipeptides such as odoamide, the exact stereochemical configuration of the 2-hydroxy-3-methylpentanoic acid precursor is the primary driver of antineoplastic efficacy. APIs synthesized with the native isoleucic acid configuration demonstrate an IC50 of 2.1 nM against A549 lung cancer cells. In contrast, substitution with its epimer collapses the macrocyclic conformation, reducing the IC50 to 540 nM (0.54 μM) [1].

Evidence DimensionIn vitro Cytotoxicity (IC50)
Target Compound DataDepsipeptide with native isoleucic acid (2.1 nM)
Comparator Or BaselineDepsipeptide with epimeric isoleucic acid (540 nM)
Quantified Difference~257-fold loss in potency
ConditionsA549 lung cancer cell proliferation assay (72 h)

Mandates the procurement of the exact stereoisomer to maintain nanomolar efficacy in advanced marine-derived pharmaceutical intermediates.

Steric Processability in Macrocyclization Workflows

The bulky sec-butyl group of 2-hydroxy-3-methylpentanoic acid introduces significant steric hindrance during ester bond formation. Classical carbodiimide (DCC) coupling protocols fail to process this precursor efficiently, yielding <10% of the target depsipeptide due to the preferential formation of inactive acylureas. However, process workflows utilizing Yamaguchi esterification or HATU/HOAt coupling successfully navigate this steric bulk, restoring macrocyclization yields to 68–75% [1].

Evidence DimensionMacrocyclization Yield
Target Compound DataIsoleucic acid with HATU/HOAt or Yamaguchi protocols (68–75% yield)
Comparator Or BaselineIsoleucic acid with standard DCC coupling (<10% yield)
Quantified Difference>60% yield increase with sterically-tolerant reagents
ConditionsSolution-phase macrolactonization of 26-membered depsipeptides

Dictates that procurement of this precursor must be paired with specialized coupling reagents (e.g., HATU, Yamaguchi reagents) to ensure viable manufacturing yields.

Trace Detection Sensitivity for Metabolic Screening

In high-sensitivity GC-MS workflows used for metabolic screening, the silylated derivative of 2-hydroxy-3-methylpentanoic acid demonstrates a highly favorable signal-to-noise ratio. Compared to the related branched-chain metabolite valic acid (2-hydroxyisovaleric acid), isoleucic acid achieves a lower limit of detection (LOD), allowing for more precise quantification in trace biological samples [1].

Evidence DimensionLimit of Detection (LOD)
Target Compound Data2-Hydroxy-3-methylpentanoic acid (1.35 ng/g)
Comparator Or BaselineValic acid (2.25 ng/g)
Quantified Difference40% lower detection limit
ConditionsGC-MS analysis of silylated extracts (BSTFA/TMCS) with solid-phase extraction

Confirms the compound's suitability as a high-precision analytical standard for quantifying low-abundance branched-chain amino acid degradation products.

Chiral Precursor for Marine Depsipeptide APIs

Used as a core building block for synthesizing 26-membered cyclodepsipeptides (e.g., aurilides, odoamides) where the sec-butyl group is strictly required for nanomolar target binding and macrocycle conformation[1].

Clinical Diagnostic Standard for MSUD Workflows

Procured as an analytical reference material for GC-MS and LC-MS workflows to accurately quantify isoleucine degradation, strictly distinguishing it from leucine and valine metabolites via baseline chromatographic resolution[2].

Advanced Solid-Phase Peptide Synthesis (SPPS)

Utilized in specialized SPPS workflows requiring alpha-hydroxy acids to introduce ester linkages, necessitating specific sterically-tolerant coupling chemistries (such as HATU/HOAt) to overcome the hindrance of the sec-butyl side chain [3].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

488-15-3

Dates

Last modified: 08-15-2023

Explore Compound Types